VCP746 was developed through a rational design approach that combines features of both orthosteric and allosteric ligands. It is classified under adenosine receptor agonists, with specific activity noted at the A2B receptor, which is implicated in various physiological processes, including vasodilation and anti-fibrotic signaling . The compound's structure allows it to engage multiple receptor conformations, enhancing its therapeutic efficacy while minimizing side effects.
The synthesis of VCP746 involves several chemical reactions, primarily focusing on linking an endogenous agonist (adenosine) with a positive allosteric modulator. The detailed synthetic pathway was outlined by Aurelio et al. (2009) and Valant et al. (2014), where specific reagents and conditions were used to achieve the desired molecular structure .
The synthesis typically includes:
VCP746's molecular structure can be described as a hybrid molecule that incorporates elements from both adenosine and allosteric modulators. The structural formula includes:
The compound's molecular weight, solubility, and other physicochemical properties have been characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry .
VCP746 undergoes specific chemical reactions that are pivotal in its interaction with adenosine receptors. Key reactions include:
These interactions have been quantified using various assays that measure changes in intracellular signaling molecules such as cyclic AMP levels.
The mechanism of action for VCP746 primarily involves its selective activation of the A2B receptor, which leads to:
Data from pharmacological studies indicate that VCP746 reduces intracellular calcium mobilization while promoting cAMP accumulation, thereby minimizing adverse effects associated with traditional adenosine receptor agonists .
VCP746 possesses several notable physical and chemical properties:
These characteristics are critical for its formulation in pharmaceutical applications.
VCP746 has several promising applications in scientific research and potential clinical use:
VCP746 (CAS# 1582751-84-5) represents an innovative class of bitopic ligands engineered for simultaneous engagement with both orthosteric (endogenous agonist-binding) and allosteric (topographically distinct) sites on adenosine receptors. This hybrid architecture merges two pharmacophoric elements into a single molecule via a hexylamino linker, resulting in a covalent conjugate with a molecular weight of 739.77 g/mol and the systematic name 5-amino-4-benzoyl-N-(6-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)hexyl)-3-(3-(trifluoromethyl)phenyl)thiophene-2-carboxamide [1]. The bitopic design enables VCP746 to stabilize unique receptor conformations that differentially activate downstream signaling pathways—a phenomenon termed "biased agonism." This contrasts with conventional orthosteric agonists, which uniformly activate all signaling cascades associated with the receptor. Preclinical studies confirm this design minimizes hemodynamic side effects (e.g., bradycardia) while retaining cardioprotective efficacy [2] [8].
Table 1: Key Structural and Physicochemical Properties of VCP746
Property | Value |
---|---|
Molecular Formula | C₃₅H₃₆F₃N₇O₆S |
Exact Mass | 739.2400 Da |
Elemental Composition | C 56.83%; H 4.91%; F 7.70%; N 13.25%; O 12.98%; S 4.33% |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
The molecular structure of VCP746 integrates two discrete bioactive components:
These pharmacophores are tethered via a flexible 6-aminohexyl linker, optimizing spatial positioning for concurrent occupancy of orthosteric and allosteric pockets. Biochemical assays confirm this configuration enables "molecular switches":
Table 2: Functional Components of VCP746’s Hybrid Structure
Pharmacophore | Role | Biological Target |
---|---|---|
Adenosine | Orthosteric site engagement | A₁AR, A₂BAR, A₂AAR |
VCP171-derived thiophene | Allosteric modulation & bitopic binding | A₁AR-specific allosteric site |
C6-aminohexyl linker | Spatial orientation for dual binding | N/A |
Adenosine receptors (A₁, A₂A, A₂B, A₃) are G-protein-coupled receptors (GPCRs) critically involved in cardiovascular homeostasis. Their activation modulates:
Conventional adenosine receptor agonists (e.g., CPA, NECA) are limited by on-target adverse effects:
"Current agents acting on A₁ARs are clinically limited [...] because of on-target bradycardia as a serious adverse effect" [2].
VCP746’s design addresses this via biased signaling:
Table 3: Receptor-Specific Effects of VCP746 in Cardiovascular Pathophysiology
Receptor Target | Signaling Bias | Functional Outcome | Therapeutic Implication |
---|---|---|---|
A₁AR | Gᵢ activation (no β-arrestin) | Cardioprotection without bradycardia | Ischemia-reperfusion injury |
A₂BAR | Gₛ/Gq activation | Anti-fibrotic signaling; vasodilation | Cardiac/renal fibrosis; hypertension |
A₂AAR | Not characterized | Increased heart rate (observed in vivo) | Compensatory tachycardia |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7